(R)-3-Methoxyazepane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-Methoxyazepane hydrochloride is a chemical compound that belongs to the class of azepanes, which are seven-membered heterocyclic compounds containing nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Methoxyazepane hydrochloride typically involves the reaction of ®-3-Methoxyazepane with hydrochloric acid. The process can be carried out under controlled conditions to ensure the desired stereochemistry and purity of the product. One common method involves the use of an alcoholic solvent, such as methanol or ethanol, and an organic base like sodium ethylate or potassium tert-butoxide .
Industrial Production Methods
In an industrial setting, the production of ®-3-Methoxyazepane hydrochloride may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product in a pure form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
®-3-Methoxyazepane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where the methoxy group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
®-3-Methoxyazepane hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical products and intermediates .
Mechanism of Action
The mechanism of action of ®-3-Methoxyazepane hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ®-3-Methoxyazepane hydrochloride include other azepane derivatives and related heterocyclic compounds, such as:
- ®-3-Amino piperidine hydrochloride
- Pyrrolidine derivatives
- Piperidine derivatives
Uniqueness
What sets ®-3-Methoxyazepane hydrochloride apart from these similar compounds is its specific stereochemistry and functional groups, which can impart unique chemical and biological properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective .
Properties
Molecular Formula |
C7H16ClNO |
---|---|
Molecular Weight |
165.66 g/mol |
IUPAC Name |
(3R)-3-methoxyazepane;hydrochloride |
InChI |
InChI=1S/C7H15NO.ClH/c1-9-7-4-2-3-5-8-6-7;/h7-8H,2-6H2,1H3;1H/t7-;/m1./s1 |
InChI Key |
VMXQAPPEMPGBCX-OGFXRTJISA-N |
Isomeric SMILES |
CO[C@@H]1CCCCNC1.Cl |
Canonical SMILES |
COC1CCCCNC1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.